molecular formula C8H11ClN2O2 B2515799 3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid CAS No. 1344266-29-0

3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2515799
CAS No.: 1344266-29-0
M. Wt: 202.64
InChI Key: QYOXWPPERBXICA-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-4-chloro-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative designed for use as a key synthetic intermediate in research and development. This compound belongs to a class of chemicals highly valued in medicinal chemistry for constructing novel molecular entities. The presence of both a carboxylic acid functional group and a chloro substituent on the pyrazole core makes it a versatile building block for further derivatization, particularly through amide bond formation or metal-catalyzed cross-coupling reactions. Its structural analogs are frequently employed in the synthesis of potential pharmaceutical agents and agrochemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-tert-butyl-4-chloro-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOXWPPERBXICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the tert-butyl and chloro substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems for the direct introduction of tert-butoxycarbonyl groups has been reported to enhance efficiency and scalability . Additionally, the use of heterogeneous catalysts can improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the tert-butyl and chloro substituents can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The positional arrangement of substituents on the pyrazole ring significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituent Positions Molecular Formula Key Features Reference
3-(tert-Butyl)-4-chloro-1H-pyrazole-5-carboxylic acid tert-Butyl (3), Cl (4), COOH (5) C₈H₁₁ClN₂O₂ High steric bulk; potential for hydrogen bonding via COOH
1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid tert-Butyl (1), Cl (5), COOH (4) C₈H₁₁ClN₂O₂ Positional isomer with altered dipole moments and solubility
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Benzyl (1), phenyl (3), COOH (5) C₂₂H₂₄N₂O₂ Enhanced aromatic interactions; reported antitumor activity
3-(4-Chloro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid amide Cl-phenyl (3), methyl (5), CONHR (4) C₁₈H₁₅ClN₄O₂S Amide group improves membrane permeability; modified bioactivity

Key Observations :

  • Positional Isomerism: The tert-butyl group at position 1 (vs.
  • Bioactivity : The benzyl-substituted derivative in demonstrates antitumor properties, highlighting the role of aromatic substituents in enhancing biological activity.

Reactivity Differences :

  • The carboxylic acid at position 5 in the target compound is more sterically accessible than in the 4-carboxylic acid isomer , enabling easier derivatization (e.g., esterification).
  • Chlorine at position 4 (vs. 5) may influence electrophilic substitution patterns due to electronic effects .
Crystallographic and Conformational Analysis
  • Crystal Packing : The tert-butyl group in 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid induces a chair conformation in the pyrazole ring, enhancing crystallinity .
  • Conjugation Effects : In tert-butyl piperidine derivatives (e.g., ), shortened C–N bonds suggest conjugation with carbonyl groups, a feature relevant to the electronic environment of the target compound’s COOH group.

Biological Activity

3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Its unique structure, characterized by the presence of a tert-butyl group and a chloro substituent, has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12ClN2O2
  • Molecular Weight : 216.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor, binding to the active sites of target proteins and modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves induction of apoptosis or inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are noteworthy. They may exert their effects through inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

  • Antitumor Activity : A study by Koca et al. assessed a series of pyrazole derivatives for their antitumor activity, revealing that certain compounds exhibited IC50 values as low as 49.85 µM against cancer cell lines .
  • Enzyme Inhibition : Research has shown that specific pyrazole derivatives can inhibit Aurora-A kinase with IC50 values ranging from 0.067 µM to 0.30 nM, indicating potent enzyme inhibition potential .
  • Cytotoxicity : A recent study highlighted the cytotoxic effects of various substituted pyrazoles on A549 cell lines, demonstrating that some derivatives could induce significant apoptosis .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 ValueReference
AntitumorPyrazole Derivative49.85 µMKoca et al.
Enzyme InhibitionAurora-A Kinase Inhibitor0.067 µMKoca et al.
CytotoxicityA549 Cell LineSignificant Apoptosis InductionStudy Findings

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